

# A Comparative Guide to SHP2 Allosteric Inhibitors: Shp2-IN-18 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-18 |           |
| Cat. No.:            | B12374045  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling, primarily through its role in activating the RAS-MAPK pathway. Its validation as a therapeutic target has led to the development of numerous allosteric inhibitors. These molecules bind to a pocket distinct from the active site, stabilizing SHP2 in a closed, auto-inhibited conformation. This guide provides a comparative analysis of a novel inhibitor, **Shp2-IN-18**, alongside other well-characterized SHP2 allosteric inhibitors: SHP099, TNO155 (Batoprotafib), and RMC-4630 (Vociprotafib).

### **Mechanism of Allosteric Inhibition**

SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 adopts an open, active conformation. Allosteric inhibitors exploit this mechanism by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive state.[1][2][3] This prevents SHP2-mediated signaling and downstream activation of pathways like the RAS-ERK cascade.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to SHP2 Allosteric Inhibitors: Shp2-IN-18 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374045#shp2-in-18-versus-other-shp2-allosteric-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com